N-Allyl-4,6-dichloropyrimidin-5-amine
Overview
Description
N-Allyl-4,6-dichloropyrimidin-5-amine is a chemical compound with the empirical formula C₄H₃Cl₂N₃ . It is a crystalline solid with a melting point of approximately 145-148°C . This compound belongs to the class of pyrimidines and contains chlorine atoms at positions 4 and 6 on the pyrimidine ring.
Synthesis Analysis
The synthesis of N-Allyl-4,6-dichloropyrimidin-5-amine involves several methods. Notably, it has been used in the preparation of various nucleosides, including oxepane ring-containing monocyclic, conformationally restricted bicyclic, and spirocyclic nucleosides. Additionally, researchers have explored its role in the synthesis of conformationally locked bicyclo[2.2.1]heptane/oxa-bicyclo[3.2.1]octane nucleosides .
Scientific Research Applications
Synthesis of Pyrimidine-Fused Benzazepines
N-Allyl-4,6-dichloropyrimidin-5-amine is used in the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines. This process involves base-promoted aromatic nucleophilic substitution followed by acid-promoted intramolecular Friedel–Crafts cyclization, producing polysubstituted azepines in moderate to very high yields (Acosta-Quintero et al., 2015).
Heterocyclic Synthesis
The compound is applied in the synthesis of heterocycles using robust reactions. Strategies include a one-pot synthesis of 5-benzyl-4(3H)-pyrimidinones, which are precursors to 4-pyridinamine derivatives, and the synthesis of 2-benzylidene-2,3-dihydropyrrolizin-1-ones (Nag, Madapa, & Batra, 2008).
Antiviral Activity
N-Allyl-4,6-dichloropyrimidin-5-amine derivatives demonstrate selective inhibitory activities against HSV1 and HSV2 in cell culture. This suggests potential applications in developing antiviral agents (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Search for Antitumoral Substances
Derivatives of N-Allyl-4,6-dichloropyrimidin-5-amine with an allyl group in the pyrimidine nucleus have been synthesized to find antitumoral substances (Sokolova & Magidson, 1968).
Asymmetric Allylic Amination Reactions
The compound is involved in the asymmetric synthesis of allylic amines, which are significant in the production of synthetic intermediates and bioactive agents. The review highlights methods and mechanistic aspects of these reactions (Grange, Clizbe, & Evans, 2016).
Gene Carrier Applications
N-Allyl-4,6-dichloropyrimidin-5-amine derivatives are used in synthesizing gene carriers, demonstrating good plasmid condensation and protection ability, which is significant for gene therapy applications (Yu et al., 2009).
Synthesis of Drug-Like Small Molecules
The compound is a precursor in synthesizing drug-like small molecular libraries, highlighting its utility in medicinal chemistry (Rao, Reddy, Nagaraju, & Maddila, 2021).
properties
IUPAC Name |
4,6-dichloro-N-prop-2-enylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-2-3-10-5-6(8)11-4-12-7(5)9/h2,4,10H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMWGTCYXNNWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4,6-dichloropyrimidin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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